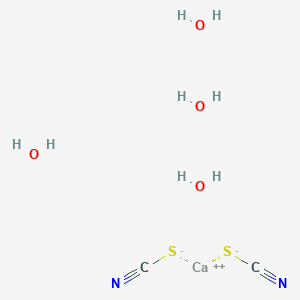
Calcium thiocyanate tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium thiocyanate tetrahydrate is a chemical compound with the formula Ca(SCN)₂·4H₂O. It consists of calcium ions (Ca²⁺) coordinated with two thiocyanate ions (SCN⁻) and four water molecules. The compound appears as colorless crystals and is soluble in water. Its molecular weight is 228.30 g/mol .
Preparation Methods
Synthetic Routes::
- Calcium thiocyanate tetrahydrate can be synthesized by reacting calcium carbonate (CaCO₃) with ammonium thiocyanate (NH₄SCN) in water. The reaction proceeds as follows:
Direct Synthesis: CaCO3+2NH4SCN→Ca(SCN)2+2NH4OH+CO2
Industrial Production:: In industry, this compound is produced by reacting calcium hydroxide (Ca(OH)₂) with hydrogen sulfide (H₂S) gas, followed by the addition of ammonium thiocyanate:
Ca(OH)2+H2S→CaS+2H2O
CaS+2NH4SCN→Ca(SCN)2+2NH4OH
Chemical Reactions Analysis
Calcium thiocyanate tetrahydrate participates in various chemical reactions:
Oxidation: It can be oxidized to form calcium sulfate (CaSO₄) and sulfur dioxide (SO₂).
Substitution: The thiocyanate ligands can be replaced by other ligands in coordination complexes.
Complex Formation: It forms complexes with metal ions.
Common reagents include ammonium thiocyanate, sulfuric acid, and metal salts.
Scientific Research Applications
Concrete Accelerator: Calcium thiocyanate, along with sodium thiocyanate and calcium nitrate, is used as an accelerating admixture in concrete.
Cellulose Aerogels: Researchers have explored its role in creating cellulose aerogels, which find applications in insulation and filtration .
Mechanism of Action
The exact mechanism by which calcium thiocyanate exerts its effects depends on the specific application. In concrete, it likely influences the hydration process, while in aerogels, it affects the structural properties.
Comparison with Similar Compounds
Calcium thiocyanate tetrahydrate is unique due to its combination of calcium ions and thiocyanate ligands. Similar compounds include other thiocyanates (e.g., potassium thiocyanate) and calcium salts (e.g., calcium chloride).
Remember that this compound has practical applications in both construction materials and materials science, making it a versatile compound in various fields
Properties
CAS No. |
65114-14-9 |
|---|---|
Molecular Formula |
C2H8CaN2O4S2 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
calcium;dithiocyanate;tetrahydrate |
InChI |
InChI=1S/2CHNS.Ca.4H2O/c2*2-1-3;;;;;/h2*3H;;4*1H2/q;;+2;;;;/p-2 |
InChI Key |
HOQNOUSJUGLELS-UHFFFAOYSA-L |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].O.O.O.O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


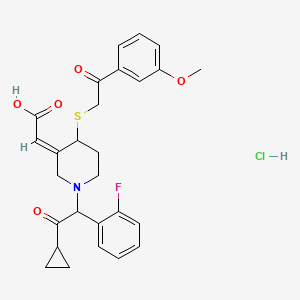
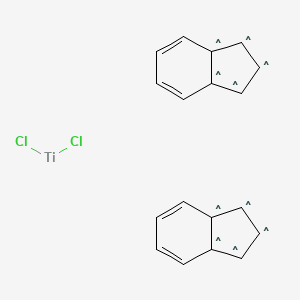
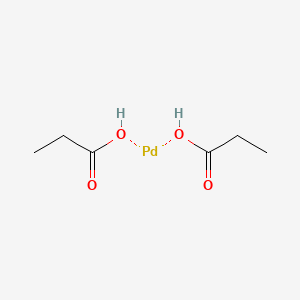
![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
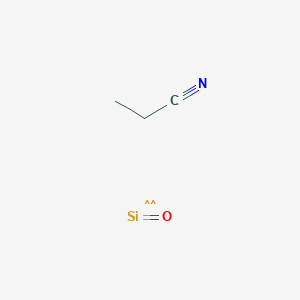
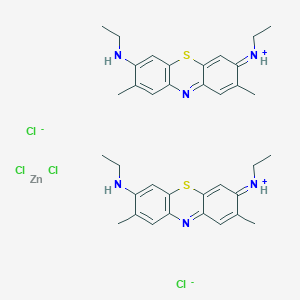
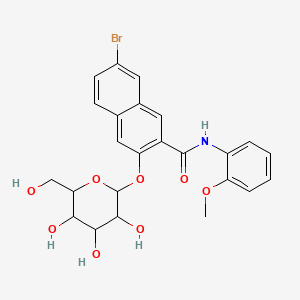
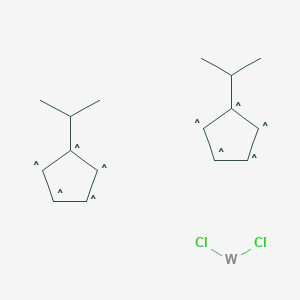
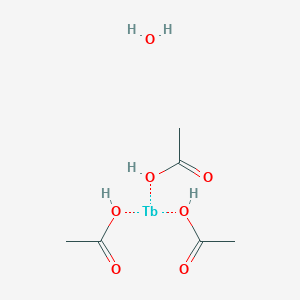
![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)
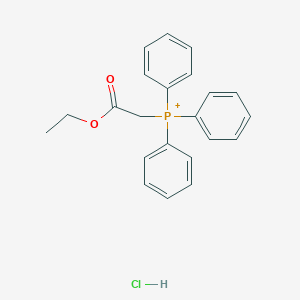
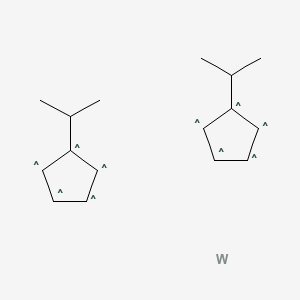

![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)
